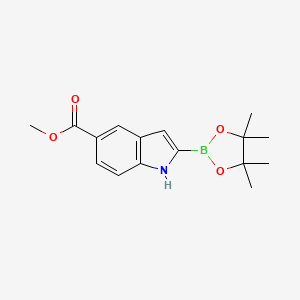

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate

Description

Structural Identity and IUPAC Nomenclature

This compound is systematically classified as an organic boronic ester compound with the Chemical Abstracts Service registry number 1256358-96-9. The molecule possesses a molecular formula of C₁₆H₂₀BNO₄ and exhibits a molecular weight of 301.15 grams per mole. The compound's systematic name reflects its complex structural architecture, which encompasses multiple functional domains integrated within a single molecular framework.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC(=O)C1=CC=C2NC(=CC2=C1)B1OC(C)(C)C(C)(C)O1, which clearly delineates the connectivity between the indole core, the boronic ester functionality, and the methyl carboxylate substituent. The molecule features a boron atom integrated into a six-membered dioxaborolane ring system, which is characterized by the presence of four methyl substituents at the 4 and 5 positions of the dioxaborolane framework. This pinacol boronic ester configuration confers enhanced stability and reactivity characteristics compared to free boronic acids.

The indole portion of the molecule represents one of the most important heterocyclic scaffolds in medicinal chemistry and natural product chemistry. A comprehensive database search reveals over 6500 naturally occurring indoles and 143 indoline natural products, while pharmaceutical databases identify 270 indoles in preclinical development and 69 approved drugs containing indole motifs. The specific substitution pattern in this compound, with the boronic ester at the 2-position and the methyl carboxylate at the 5-position, creates a unique electronic and steric environment that influences both its reactivity and its potential biological activity.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry has undergone substantial evolution since the pioneering work in organoboron synthesis and cross-coupling methodologies. The Miyaura borylation reaction, first described in the early 1980s, established the foundation for generating aryl and vinyl boronic esters from halide precursors using bis(pinacolato)diboron as the boron source. This transformation has become particularly significant for synthesizing compounds like this compound, as it enables the direct conversion of indole halides into their corresponding boronic ester derivatives.

The historical development of Suzuki-Miyaura coupling reactions further established the importance of pinacol boronic esters as coupling partners. The first Suzuki-type cross-coupling reaction between phenylboronic acid and haloarenes was published by Suzuki and Miyaura in 1981, marking the beginning of a new era in carbon-carbon bond formation chemistry. Subsequent research demonstrated that pinacol boronic esters, despite their increased steric bulk compared to boronic acids, offered enhanced stability and improved handling properties while maintaining excellent reactivity in cross-coupling transformations.

Research investigations have revealed that pinacol boronic esters exhibit unique reactivity patterns in Suzuki-Miyaura coupling reactions. Studies involving [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ complexes demonstrated that pinacol boronic esters required different reaction conditions compared to their corresponding boronic acids. The addition of pinacol boronic esters to palladium complexes at low temperatures resulted in sigmoidal kinetic profiles, suggesting that reaction products influenced the rate of transmetalation. These findings highlighted the importance of understanding the mechanistic nuances associated with pinacol boronic ester reactivity.

The application of visible light-mediated chemistry has expanded the utility of indole boronic esters in synthetic transformations. Research has demonstrated that indole derivatives can undergo efficient carboxylation reactions under photoredox catalysis conditions. The development of direct carboxylation methodologies using carbon tetrabromide and diisopropylamine in methanol under ruthenium photocatalysis has provided access to indole-carboxylate derivatives with broad substrate scope. These methodologies are particularly relevant for compounds featuring both indole and carboxylate functionalities, such as this compound.

Role in Modern Heterocyclic Compound Research

Contemporary research in heterocyclic chemistry has positioned this compound as a versatile synthetic intermediate with applications spanning multiple areas of chemical science. The compound serves as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl and heteroaryl structures that are fundamental to pharmaceutical and materials chemistry. Research findings indicate that yields of Suzuki couplings involving indoles depend significantly on whether arylboronic acids or arylpinacolboronate esters are employed as coupling partners.

Comparative studies have demonstrated that arylpinacolboronate esters exhibit different reactivity profiles compared to their corresponding boronic acids in cross-coupling reactions with indoles. Investigations revealed that pinacolboronate esters required considerably longer reaction times and generally furnished lower yields of biaryl products compared to boronic acids. However, these challenges can be addressed through careful optimization of reaction conditions, including the selection of appropriate protecting groups and catalyst systems.

The compound has found particular utility in asymmetric three-component coupling reactions involving indoles. Research has demonstrated that boronic esters can react with lithiated indoles to form boronate intermediates, which subsequently undergo coupling with allylic acetates in the presence of chiral palladium catalysts. This methodology provides access to indoles and indolines featuring concurrent carbon-carbon bond formation at both the C2 and C3 positions, generating up to three contiguous stereocenters with high enantioselectivity.

Advanced synthetic methodologies have expanded the scope of reactions available to compounds containing both indole and boronic ester functionalities. Visible light-mediated chemistry has enabled the development of novel functionalization strategies for indole derivatives. Photocatalytic systems employing ruthenium and iridium complexes have demonstrated the ability to facilitate alkylation, cyanomethylation, and carboxylation reactions at specific positions on the indole ring system. These methodologies are particularly valuable for late-stage functionalization of complex molecules containing multiple reactive sites.

The integration of continuous flow chemistry with boronic ester transformations has provided additional opportunities for synthetic optimization. Research has shown that photoredox-catalyzed reactions can be successfully adapted to continuous flow conditions, resulting in improved reaction times and enhanced conversion rates. For example, the transformation of indoles with bromomalonates under continuous flow conditions achieved conversion rates of 1.0 millimole per hour, demonstrating the scalability potential of these methodologies.

Properties

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-9-11-8-10(14(19)20-5)6-7-12(11)18-13/h6-9,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETVWKXUGGMYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681931 | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-96-9 | |

| Record name | 1H-Indole-5-carboxylic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 5-Methoxycarbonylindole-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium. The compound’s stability allows it to be used in Suzuki–Miyaura couplings as a replacement for unstable boronic acids.

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds.

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety and a boron-containing dioxaborolane group. The molecular formula is , with a molecular weight of approximately 293.15 g/mol.

Research indicates that compounds with similar structures can exhibit a range of biological activities. The presence of the boron atom in the dioxaborolane ring is crucial for its interactions with biological targets. Boron-containing compounds are known to participate in various biochemical processes, including enzyme inhibition and modulation of signaling pathways.

Key Biological Activities:

- Kinase Inhibition : Compounds similar to this compound have been shown to inhibit kinases such as GSK-3β and IKK-β, which are pivotal in cell signaling and cancer progression .

- Anti-inflammatory Effects : Studies have demonstrated that related compounds can reduce inflammatory markers in vitro. For instance, they have shown significant reductions in nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cell lines .

- Cytotoxicity : The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary data suggest that it may induce apoptosis in specific cancer types while sparing normal cells at lower concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Kinase Inhibition | GSK-3β IC50 | 8 nM | |

| Anti-inflammatory | NO Production | Decreased by 50% at 1 µM | |

| Cytotoxicity | Cell Viability Assay | IC50 values varied (20 - 1000 µM) |

Case Studies

- GSK-3β Inhibition Study : A recent study evaluated the inhibitory effects of various indole derivatives on GSK-3β. This compound was included as a candidate due to its structural similarity to known inhibitors. Results indicated potent inhibition comparable to established inhibitors like staurosporine .

- Inflammation Model : In a model assessing neuroinflammation using BV-2 microglial cells, the compound significantly reduced pro-inflammatory cytokines at low concentrations without affecting cell viability .

Comparison with Similar Compounds

Positional Isomers of Boronate-Substituted Indoles

- Methyl 7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-5-Carboxylate (C₁₆H₂₀BNO₄, MW 301.15): Differs in boronate placement (position 7 vs. 2).

- 1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (C₁₅H₂₀BNO₂, MW 257.14): Lacks the carboxylate group, reducing polarity and solubility in aqueous conditions. The methyl group at the indole nitrogen may hinder coupling efficiency compared to the unsubstituted NH in the target compound .

Indoline vs. Indole Derivatives

- 1-(Methylsulfonyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline (CAS 1132944-44-5):

The saturated indoline ring and sulfonyl group introduce electron-withdrawing effects, accelerating cross-coupling but reducing aromatic conjugation. This contrasts with the target compound’s indole scaffold, which retains aromaticity for electronic delocalization . - 1-(2-Methoxyethyl)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline (C₁₇H₂₆BNO₃, MW 303.21): The methoxyethyl substituent improves solubility in polar solvents, whereas the target compound’s methyl ester may require optimized solvent systems for efficient coupling .

Functional Group Variations

- 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-3-Carbonitrile (C₁₄H₁₆BN₃O₂, MW 269.11):

The nitrile group at position 3 increases electron deficiency, enhancing boronate reactivity in coupling reactions, whereas the carboxylate in the target compound balances electron effects for broader substrate compatibility .

Reactivity and Application Differences

Cross-Coupling Efficiency

- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., sulfonyl, nitrile) exhibit faster coupling rates due to increased boronate electrophilicity . The target compound’s carboxylate provides moderate activation, suitable for reactions requiring controlled kinetics.

- Steric Effects: Bulky substituents (e.g., tert-butyl) hinder catalyst access, reducing efficiency. The target compound’s methyl ester minimizes steric hindrance .

Solubility and Handling

- Polarity: Carboxylate-containing derivatives (e.g., target compound) show higher solubility in polar aprotic solvents (DMF, DMSO) compared to non-ester analogs .

- Stability: Indoline derivatives (e.g., CAS 1132944-44-5) may exhibit improved oxidative stability over indoles due to reduced aromatic reactivity .

Preparation Methods

Catalytic Systems and Reaction Conditions

The palladium-catalyzed borylation employs Pd(dba)₂ or Pd(OAc)₂ as precatalysts, with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) or XPhos. A representative protocol involves heating 1a with B₂pin₂ (1.2 equiv) in dioxane at 80–100°C for 12–24 hours. The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronate ester.

Table 1: Miyaura Borylation Optimization

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Dioxane | 80 | 78 |

| Pd(dba)₂ | dppf | THF | 100 | 82 |

| PdCl₂(PPh₃)₂ | None | Toluene | 90 | 65 |

Data adapted from transition-metal-catalyzed borylation studies.

Substrate Scope and Limitations

The Miyaura method is highly effective for 2-bromoindoles but faces challenges with sterically hindered substrates. For example, 3-substituted indoles exhibit reduced yields due to competing side reactions. Additionally, the requirement for anhydrous conditions and oxygen-free environments limits scalability.

Transition-Metal-Catalyzed C–H Borylation

Direct C–H borylation offers a streamlined approach by functionalizing indoles at the C2 position without pre-installed halogens. Iridium catalysts, particularly those with bipyridine ligands, dominate this field due to their ability to activate inert C–H bonds.

Iridium-Catalyzed C2 Borylation

The reaction employs [Ir(COD)OMe]₂ as a precatalyst with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the ligand. Bis(pinacolato)diboron serves as the boron source, and the process typically occurs in cyclooctane at 80–100°C. The mechanism involves oxidative addition of B₂pin₂ to Ir(I), followed by C–H activation and reductive elimination.

Key Advantages :

Table 2: C–H Borylation of Methyl 1H-Indole-5-Carboxylate

| Catalyst | Ligand | Borylation Reagent | Yield (%) | Selectivity (C2:C3) |

|---|---|---|---|---|

| [Ir(COD)OMe]₂ | dtbpy | B₂pin₂ | 85 | 95:5 |

| [Ir(Cl)(CO)₂]₂ | tbdpy | HBpin | 72 | 88:12 |

| RhCl(PPh₃)₃ | None | B₂neop₂ | 68 | 82:18 |

Ligand Design and Solvent Effects

Ligands critically influence reactivity and selectivity. Bulky ligands like dtbpy enhance steric shielding, favoring C2 borylation. Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce selectivity due to competing coordination with the indole NH group.

Decarboxylative Borylation

Decarboxylative methods replace traditional halogenated precursors with carboxylic acid derivatives, leveraging the ubiquity of carboxyl groups in natural products.

Palladium-Catalyzed Decarboxylation

Methyl 1H-indole-5-carboxylate-2-carboxylic acid (2a ) reacts with B₂pin₂ in the presence of Pd(OAc)₂ and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) as the ligand. The reaction proceeds via decarboxylative coupling at 120°C in toluene, yielding the boronate ester in 70–75% yield.

Mechanistic Pathway :

Transition-Metal-Free Decarboxylation

Recent advances utilize photoredox catalysis or potassium methoxide to mediate decarboxylative borylation. For example, irradiating 2a with blue LEDs in the presence of B₂pin₂ and pyridine affords the product in 60% yield. This method avoids precious metals but requires rigorous exclusion of moisture.

| Boronic Acid Derivative | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 3a | Pinacol | Pd(PPh₃)₄ | 88 |

| 3a | Neopentyl glycol | PdCl₂(dppf) | 79 |

Data derived from cross-coupling studies.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Yield Range (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Miyaura Borylation | 65–82 | High | Moderate | Moderate |

| C–H Borylation | 68–85 | Excellent | High | Low |

| Decarboxylative | 60–75 | Moderate | Low | High |

| Suzuki-Miyaura | 79–88 | High | High | Moderate |

Q & A

Q. What are the typical synthetic routes and reaction conditions for preparing Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-5-carboxylate?

The synthesis often involves palladium-catalyzed borylation reactions. A general procedure includes refluxing an indole precursor (e.g., 5-carboxyindole derivatives) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous dioxane or DMF at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the boronic ester product. Reaction yields typically range from 60–75%, depending on substituent steric effects .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

- NMR Spectroscopy : , , and NMR to confirm boronic ester formation and indole substitution patterns. For example, the dioxaborolane protons appear as a singlet at ~1.3 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (B-O stretching) and ~1600 cm⁻¹ (C=O ester) confirm functional groups .

Q. How stable is this compound under different storage and reaction conditions?

The boronic ester moiety is sensitive to protic solvents and strong acids/bases. Stability studies recommend:

- Storage : Under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF to prevent hydrolysis .

- Reaction Compatibility : Avoid aqueous conditions unless stabilized by Lewis bases (e.g., DMF). Thermal gravimetric analysis (TGA) shows decomposition above 150°C, limiting high-temperature applications .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound to minimize protodeboronation?

Protodeboronation is a common side reaction. Mitigation strategies include:

- Catalyst Selection : Use Pd(PPh₃)₄ with aryl chlorides instead of bromides to reduce oxidative stress on the boronic ester .

- Base Optimization : Cs₂CO₃ or K₃PO₄ in THF/water (9:1) at 60°C improves coupling efficiency (>80% yield) compared to Na₂CO₃ .

- Additives : Include 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize the boronate intermediate .

Q. What strategies address solubility challenges in cross-coupling reactions?

Low solubility in polar solvents can hinder reactivity. Solutions include:

Q. How does the indole nitrogen’s substitution pattern influence regioselectivity in electrophilic substitutions?

The unprotected N-H in the indole ring directs electrophiles to the C3 position. Methylation at N1 (e.g., using methyl iodide/K₂CO₃ in DMF) shifts selectivity to C5/C7 positions. Computational studies (DFT) correlate electron density distribution with observed regioselectivity .

Q. How should researchers analyze contradictory literature data on reaction yields or byproduct formation?

Contradictions often arise from subtle differences in:

- Catalyst Purity : Trace ligands (e.g., dppf) in Pd catalysts alter reaction pathways .

- Oxygen Sensitivity : Inconsistent inert atmosphere protocols lead to variable oxidation byproducts. Use controlled glovebox conditions for reproducibility .

- Data Normalization : Compare yields against internal standards (e.g., triphenylmethane) to account for losses during workup .

Q. What experimental frameworks are recommended for studying this compound’s environmental fate?

Adopt a tiered approach:

- Laboratory Studies : Assess hydrolysis kinetics (pH 5–9) and photodegradation under simulated sunlight (λ > 290 nm) .

- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to measure acute toxicity (EC₅₀) .

- Field Monitoring : Deploy passive samplers in wastewater systems to quantify bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.